molecular formula C18H13BrN2O B5504621 3-bromo-N'-(2-naphthylmethylene)benzohydrazide

3-bromo-N'-(2-naphthylmethylene)benzohydrazide

Cat. No. B5504621
M. Wt: 353.2 g/mol
InChI Key: RTFUKVDDQQOPEM-UDWIEESQSA-N
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Description

Synthesis Analysis

The synthesis of 3-bromo-N’-(2-naphthylmethylene)benzohydrazide and similar compounds has been reported in the literature . These compounds have been synthesized and characterized by elemental analysis, IR, and single crystal X-ray diffractions . The molecules of these compounds display E configurations with respect to the C=N double bonds .

Scientific Research Applications

Green and Efficient Synthetic Applications

Research demonstrates the use of related compounds in the green and efficient synthesis of complex molecules. For instance, the electrochemical reduction of 1,2-bis(bromomethyl)benzene has been explored in the presence of naphthoquinone derivatives, showcasing an eco-friendly approach to Diels-Alder type reactions, which are fundamental in synthetic organic chemistry (Habibi et al., 2015).

Antimicrobial and Anticancer Evaluation

A study on the synthesis and evaluation of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides revealed significant antimicrobial and anticancer potentials. This research underscores the role of such compounds in developing new therapeutic agents (Kumar et al., 2017).

Catalytic Activities

Cyclopalladated complexes derived from N'-(2-naphthylidene)benzohydrazide have been synthesized and characterized, demonstrating effective catalytic activity for Suzuki-Miyaura cross-coupling reactions. This highlights the utility of such compounds in facilitating complex organic transformations (Babu et al., 2017).

Advanced Oxidation Processes

The impact of halides on the efficiency of advanced oxidation processes (AOPs) for contaminant degradation has been compared, providing insights into environmental remediation techniques. Research in this area can aid in developing more efficient methods for treating contaminated water sources (Yang et al., 2014).

Molecular Docking and Biological Evaluation

The synthesis and biological evaluation of N-acylarylhydrazones, including compounds structurally similar to 3-bromo-N'-(2-naphthylmethylene)benzohydrazide, have been studied. These compounds showed promising results as anti-inflammatory agents, further emphasizing the potential of such molecules in medicinal chemistry (Devi et al., 2020).

properties

IUPAC Name

3-bromo-N-[(E)-naphthalen-2-ylmethylideneamino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN2O/c19-17-7-3-6-16(11-17)18(22)21-20-12-13-8-9-14-4-1-2-5-15(14)10-13/h1-12H,(H,21,22)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFUKVDDQQOPEM-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C=NNC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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